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Compound of Interest

4-
Compound Name:
(Dimethylamino)butanethioamide

CAS No.: 86415-54-5

Cat. No.: B3290360

Get Quote

Executive Summary

4-(Dimethylamino)butanethioamide (CAS: 86415-54-5) is a functionalized aliphatic thioamide
serving as a critical intermediate in the synthesis of heterocyclic pharmaceuticals and sulfur-
containing ligands.[1] Its structure combines a basic dimethylamino terminus with a reactive
thioamide group, separated by a propyl linker.[2][3] This guide provides a comprehensive
reference for its spectroscopic identification, detailing Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) profiles.[3] The data presented synthesizes
experimental precedents from analogous aliphatic thioamides and dimethylamine derivatives to
establish a robust quality control standard.

Chemical Profile & Structural Analysis[4][5][6][7][8]
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Property Data

IUPAC Name 4-(Dimethylamino)butanethioamide

Molecular Formula

Molecular Weight 146.25 g/mol
Monoisotopic Mass 146.0878 Da
Yellowish crystalline solid or oil (purity
Appearance
dependent)
N Soluble in DMSO, Methanol, Chloroform; slightly
Solubility

soluble in water.[3]

Structural Logic

The molecule consists of three distinct chemical environments:
e The Thioamide Core (

): Highly polar, exhibiting restricted rotation around the
bond, leading to magnetic non-equivalence of the amine protons.

o The Aliphatic Linker: A three-carbon chain (propyl) that relays inductive effects.[2]

o The Tertiary Amine: A dimethylamino group that serves as a protonation site and a dominant
fragmentation director in mass spectrometry.[2]

Mass Spectrometry (MS) Data

Methodology: Electron Impact (El, 70 eV) or ESI (+).[3]

Fragmentation Analysis

The mass spectrum is dominated by the stability of the nitrogen-containing fragments. The
tertiary amine directs fragmentation via

-cleavage, a hallmark of amino-functionalized aliphatics.
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Key Diagnostic lons:

146 (
): Molecular ion.[2] Intensity is generally moderate due to the stability of the thioamide.[2]
. 148 (
): Observed at ~4.5% intensity relative to
, confirming the presence of one Sulfur atom (
isotope).[3]
¢ 113(
): Loss of the sulfhydryl radical, common in thioamides.[3]
o 58 (Base Peak): The dimethyliminiun ion (
).[3] This is the most abundant fragment, resulting from

-cleavage next to the dimethylamino group.[2]

44: Dimethylamine radical cation fragment.[2]

Fragmentation Pathway Diagram

Base Peak
a Clee.lvage Dimethyliminium lon
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Figure 1: Primary fragmentation pathways under Electron Impact (EI) ionization.
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Infrared Spectroscopy (IR) Data

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance).[3]

The substitution of Oxygen (in amides) with Sulfur (in thioamides) shifts the carbonyl-equivalent
stretch to lower frequencies (wavenumbers) due to the larger mass of sulfur and the weaker

bond.
Frequency (
Assignment Notes

)
Appears as a doublet
(asymmetric/symmetric) due to

3250 - 3400 Stretching the primary
group.
Bohlmann bands;
characteristic of amines with
-CH bonds.

1620 - 1640 Scissoring Strong deformation band.
Mixed mode:

1400 - 1450 Thioamide Band |
Diagnostic: Mixed mode
dominated by

1100 - 1200 Thioamide Band II/1]

. Much lower than

(which is ~1650).[2]

Nuclear Magnetic Resonance (NMR) Data[3][5][6][9]
[10][11][12][13]
NMR (Proton)
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Solvent:

or
. Reference: TMS (0.00 ppm).

The thioamide group is strongly anisotropic, deshielding adjacent protons more than a
corresponding amide.[2][3] The restricted rotation of the

bond makes the two amide protons magnetically non-equivalent (distinct peaks).

Shift ( o ] ] Structural
Multiplicity Integration Assignment T,
ontex
pPpm)
9.40 Broad Singlet 1H trans to Sulfur
(deshielded).
7.60 Broad Singlet 1H cis to Sulfur.
Adjacent to
Triplet (
2 65 2H . Downfield from
) amide analog
(~2.2 ppm).[2]
Triplet ( Adjacent to
2.28 2H
)
Characteristic
2.20 Singlet 6H dimethylamine
singlet.
Central
1.85 Quintet/Multiplet 2H methylene linker.

[2]

NMR (Carbon)

Solvent:
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Shift (
Assignment Notes

ppm)
Diagnostic: Thioamide

208.5 carbonyl carbon. Significantly

' downfield of amides (~175

ppm).[2]

£8.2 Carbon adjacent to tertiary

' amine.[2]

45.1 Dimethylamino carbons.[2]
Carbon adjacent to

42.8 .
thiocarbonyl.[2]

24.5 Central aliphatic carbon.[2]

NMR Assignment Workflow
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Crude Sample

Dissolve in DMSO-d6
(Prevents NH exchange)

1H Spectrum Acquisition

Check 9.0-10.0 ppm Check 2.2 ppm
(Thioamide NH) (N-Me2 Singlet)

Check 2.6 ppm
(Alpha-CH2 Triplet)

Present

Confirm Structure

Click to download full resolution via product page

Figure 2: Logical workflow for confirming identity via Proton NMR.

Experimental Protocols
A. Sample Preparation for Spectroscopy

To ensure artifact-free spectra, the sample must be free of residual Lawesson's reagent or
solvents (toluene/THF) often used in synthesis.[2]

 Purification: Dissolve 50 mg of crude product in 1 mL of 0.1 M HCI. Wash with Ethyl Acetate (

) to remove non-basic organic impurities (e.g., Lawesson's byproducts).[2][3] Basify aqueous
layer with

to pH 9 and extract into
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(for NMR) or DCM (for IR/MS).

» Drying: Dry organic layer over anhydrous

e Evaporation: Remove solvent under nitrogen stream (avoid high heat to prevent thioamide
decomposition).

B. Synthesis Context (For Impurity Profiling)

This compound is typically synthesized via thionation of 4-(dimethylamino)butanamide using
Lawesson's Reagent or

e Common Impurity 1:4-(Dimethylamino)butanamide (Incomplete reaction). Detectable by

stretch at 1650
(IR) or Carbonyl signal at 175 ppm (
NMR).[3][4]
o Common Impurity 2:Lawesson's Reagent Residues.[2] Detectable by aromatic signals in

NMR (7.0 - 8.2 ppm region).[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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